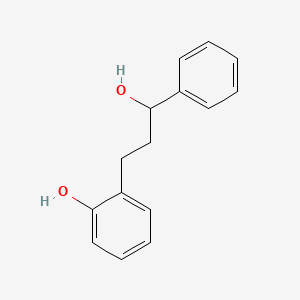

3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol

Description

3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol is a secondary alcohol featuring a hydroxyphenyl group at the third carbon and a phenyl group at the terminal carbon. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity via the phenolic hydroxyl group, which influences solubility, crystallinity, and biological interactions.

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(3-hydroxy-3-phenylpropyl)phenol |

InChI |

InChI=1S/C15H16O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2 |

InChI Key |

YZHPXTMZYYQNSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=CC=C2O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Bioactivity: JJC 2-010 exhibits high DAT affinity due to its piperazine and fluorophenyl groups, enabling interactions with neurotransmitter transporters . In contrast, the phenolic group in 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol may favor antioxidant or estrogen receptor binding, though this requires experimental validation. The imidazole derivative forms stable crystalline networks via hydrogen bonds, suggesting utility in supramolecular chemistry or drug formulation .

Synthetic Pathways: 3-(Dimethylamino)-1-phenylpropan-1-ol is synthesized via enantioselective reduction of ketones using engineered carbonyl reductases (e.g., 93–96% ee achieved with mutant enzymes) . 3-(Methylamino)-1-phenylpropan-1-ol is a byproduct in fluoxetine synthesis, highlighting the impact of reaction conditions on substituent incorporation .

Physicochemical Properties: The naphthyloxy analog (MW ~280.3) has higher hydrophobicity than the hydroxyphenyl compound, affecting solubility and bioavailability . JJC 2-010’s fluorine atoms enhance metabolic stability and membrane permeability compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.